Physicochemical Comparison: Fluorinated Analog
The compound's predicted lipophilicity (XLogP3-AA = -0.5) and polar surface area (TPSA = 69.6 Ų) [1] can be compared to the 4-fluoro analog (4-fluoro-1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine, CAS 2138573-94-9), which has an XLogP3-AA of -0.4 and an identical TPSA of 69.6 Ų [2]. The difference in LogP suggests the target compound is slightly more hydrophilic, a property that can influence solubility and permeability.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.5 |
| Comparator Or Baseline | 4-fluoro-1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine: -0.4 |
| Quantified Difference | ΔLogP = -0.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1] [2] |
Why This Matters
This quantified difference in a key drug-likeness parameter provides a rational basis for selecting this scaffold over the fluorinated analog when increased hydrophilicity is a design goal, despite the lack of biological data.
- [1] PubChem. Compound Summary for CID 91636226, 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 165962482, 4-fluoro-1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. View Source
